molecular formula C22H23N5O B3007578 (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1421586-35-7

(E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B3007578
CAS No.: 1421586-35-7
M. Wt: 373.46
InChI Key: DQEBZIXUKQJOGK-MDZDMXLPSA-N
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Description

(E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a phenylprop-2-en-1-one moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-dichloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.

    Introduction of the Pyrrole Group: The pyrrole group is introduced via a condensation reaction with an appropriate pyrrole derivative.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and dihalides.

    Coupling with Phenylprop-2-en-1-one: The final step involves the coupling of the synthesized intermediate with phenylprop-2-en-1-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenylprop-2-en-1-one moieties.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-one moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction, are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies with proteins or nucleic acids, providing insights into molecular recognition processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one: can be compared with other compounds containing pyrimidine, piperazine, and phenylprop-2-en-1-one moieties.

    2-methyl-6-(1H-pyrrol-1-yl)pyrimidine: Shares the pyrimidine and pyrrole structure.

    1-(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one: Similar but lacks the pyrrole group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-18-23-20(25-11-5-6-12-25)17-21(24-18)26-13-15-27(16-14-26)22(28)10-9-19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEBZIXUKQJOGK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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